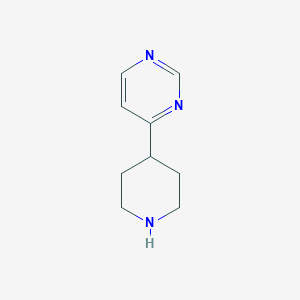

4-(Piperidin-4-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWUMAKDYWLFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591506 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-47-4 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination

The initial step often involves the bromination of 2-methylpyrimidine. This reaction is performed in acetic acid using bromine as the brominating agent. The reaction conditions typically include refluxing the mixture overnight, followed by cooling and extraction.

- Starting Material: 2-methylpyrimidine

- Reagents: Bromine, Acetic Acid

- Conditions: Reflux overnight

Coupling Reaction

Following bromination, the next step is a coupling reaction where the brominated product is reacted with N-benzylpiperidine ketone. This reaction is usually performed in tetrahydrofuran (THF) at low temperatures (around -78 °C) to facilitate the formation of the desired intermediate.

- Intermediate: 5-Bromo-2-methylpyridine

- Reagents: N-benzylpiperidine ketone, n-Butyllithium

- Conditions: THF, -78 °C

Eliminative Reaction

The eliminative step involves treating the intermediate with hydrochloric acid in ethanol to remove protecting groups and yield another intermediate compound.

- Intermediate: 1-benzyl-4-(2-methylpyrimidine-5-base)piperidines-4-alcohol

- Reagents: Hydrochloric Acid

- Conditions: Reflux in Ethanol

Catalytic Hydrogenation

The final step is catalytic hydrogenation, where the last intermediate is treated with palladium on carbon in methanol to produce 4-(Piperidin-4-yl)pyrimidine.

- Intermediate: 5-(1-benzyl-1,2,3,6-tetrahydropyridine-4-base)-2-methylpyrimidine

- Reagents: Palladium on Carbon

- Conditions: Methanol, Room Temperature

The complete synthesis route can be summarized as follows:

| Step | Reaction Type | Starting Material | Reagent(s) | Solvent | Conditions |

|---|---|---|---|---|---|

| 1 | Bromination | 2-methylpyrimidine | Bromine | Acetic Acid | Reflux overnight |

| 2 | Coupling | 5-Bromo-2-methylpyridine | N-benzylpiperidine ketone | THF | -78 °C |

| 3 | Eliminative | Intermediate from Step 2 | Hydrochloric Acid | Ethanol | Reflux |

| 4 | Catalytic Hydrogenation | Intermediate from Step 3 | Palladium on Carbon | Methanol | Room Temperature |

Recent studies have demonstrated that variations in reaction conditions can significantly affect yield and purity of the final product. For instance, optimizing temperature and solvent choice during the coupling reaction has been shown to enhance the efficiency of forming intermediates leading to higher yields of the final compound.

Additionally, alternative methods such as one-pot multi-component reactions have been explored for synthesizing pyrimidine derivatives, which may offer more efficient routes with fewer steps.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed:

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Piperidin-4-yl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation .

Comparación Con Compuestos Similares

P2Y14 Receptor Antagonists

PPTN (3) :

- Structure : 4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid.

- Target : P2Y14 receptor antagonist.

- Potency : IC₅₀ = 0.4 nM at P2Y14R; >10 μM at other P2YRs.

- Key Features : High selectivity but low oral bioavailability due to naphthoic acid backbone. The piperidine group enables fluorescent probe development for receptor studies .

- This compound Derivatives: Unlike PPTN, pyrimidine-based derivatives often exhibit improved metabolic stability.

Antiparasitic Agents

- 6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine: Application: Efficacy against visceral leishmaniasis (VL) in mouse models. Optimization: Introduction of the piperidine group enhanced target engagement and oral activity .

Kinase Inhibitors

- BAY-885: Structure: (Piperidin-4-yl)pyrido[3,2-d]pyrimidine. Target: ERK5 kinase inhibitor (IC₅₀ < 1 nM). Selectivity: >1,000-fold selectivity over 400+ kinases. Limitation: Despite potent kinase inhibition, BAY-885 lacks antiproliferative activity in cell models, contrasting with RNAi knockdown effects .

- LDK378 (Ceritinib): Structure: 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. Target: Anaplastic lymphoma kinase (ALK) inhibitor. Efficacy: Demonstrated tumor regression in ALK-positive xenograft models. Advantage: Overcomes resistance mutations seen in first-generation ALK inhibitors (e.g., TAE684) .

Structural Derivatives with Varied Substituents

4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine (9) :

- 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine: Properties: Molecular weight = 231.22; CAS 1221278-89-2.

Key Findings and Insights

Structural Flexibility : The piperidine moiety allows for diverse modifications, enabling optimization of pharmacokinetic (e.g., solubility, bioavailability) and pharmacodynamic (e.g., target affinity) properties.

Selectivity Challenges : While BAY-885 exhibits exceptional kinase selectivity, its lack of cellular efficacy highlights the complexity of translating biochemical potency to functional outcomes .

Therapeutic Advancements : LDK378 exemplifies the success of structure-based design in overcoming drug resistance, a common issue in kinase-targeted therapies .

Actividad Biológica

4-(Piperidin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its role as a G protein-coupled receptor (GPCR) agonist, its antiproliferative effects, and its potential applications in treating metabolic disorders and cancer.

Chemical Structure and Derivatives

The compound consists of a pyrimidine ring substituted with a piperidine moiety. Variations in the substituents on the pyrimidine and piperidine rings can significantly influence its biological activity. For instance, the introduction of trifluoromethyl groups has been shown to enhance the activity of derivatives as GPR119 agonists, which are crucial for insulin secretion regulation in diabetic models .

GPR119 Agonism

Recent studies have demonstrated that this compound derivatives act as potent agonists of the GPR119 receptor. This receptor plays a vital role in glucose homeostasis and insulin secretion.

- Case Study : A series of derivatives were synthesized, with one compound showing significant enhancement in insulin secretion and reduction in plasma glucose levels in diabetic animal models. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring improved oral bioavailability and metabolic stability .

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed against various cancer cell lines, including HeLa and A549. The compound exhibited notable cytotoxicity, suggesting potential as an anticancer agent.

- Research Findings : In vitro assays revealed that certain derivatives could inhibit cell growth at low concentrations (IC50 values ranging from 0.021 µM to 0.058 µM), indicating strong antiproliferative properties against selected tumor cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased GPR119 agonism |

| Hydroxyl Groups | Enhanced antiproliferative activity |

| Linker Variations | Improved selectivity for specific kinases |

Pharmacokinetics

Pharmacokinetic studies have indicated that while some derivatives demonstrate high potency, they may also exhibit rapid clearance rates, necessitating further optimization for improved bioavailability. For example, modifications to the piperidine substituents have been shown to enhance metabolic stability without compromising biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(piperidin-4-yl)pyrimidine derivatives, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling pyrimidine scaffolds with piperidine derivatives via nucleophilic substitution or reductive amination. For example, 2-(piperazin-1-yl)pyrimidine was synthesized by reacting pyrimidine precursors with piperazine derivatives, achieving >85% purity through column chromatography and recrystallization . Optimization of reaction conditions (e.g., solvent polarity, temperature) and post-synthetic purification (NMR, HRMS validation) are critical to minimize impurities .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying substituent positions. For instance, in 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, - and -NMR confirmed the fusion of isoxazole and pyrimidine rings by analyzing coupling constants and chemical shifts . X-ray crystallography (e.g., for 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) provides unambiguous spatial confirmation of substituent orientation .

Q. What safety considerations are critical when handling this compound intermediates?

- Methodological Answer : Derivatives often require stringent safety protocols due to reactive intermediates. For example, trifluoroacetic acid (TFA) used in deprotection steps generates corrosive byproducts, necessitating fume hood use and neutralization before disposal . Hazardous byproducts (e.g., halogenated compounds) require adherence to GHS guidelines for storage and transport .

Advanced Research Questions

Q. How can molecular docking resolve discrepancies between in vitro kinase inhibition and cellular antiproliferative activity?

- Methodological Answer : ERK5 inhibitor BAY-885 showed potent kinase inhibition but no antiproliferative activity in cell models, contrasting RNAi data. Docking studies revealed off-target interactions or compensatory signaling pathways (e.g., ERK1/2 activation) as potential causes. Adjusting substituent hydrophobicity (e.g., C-6 position modifications) improved target specificity .

Q. What strategies optimize the binding affinity of this compound derivatives to cAMP-binding domains (CBDs)?

- Methodological Answer : Docking simulations (AutoDock Vina) identified that hydrophobic interactions at the C-6 position (e.g., cyclopentyl groups) and hydrogen bonding with Lys450 enhance Epac2 binding. Analogs with bulky substituents (e.g., 6-(piperidin-4-yl)) disrupted binding, guiding SAR to prioritize moderate-sized groups .

Q. How do preclinical in vivo models validate the efficacy of this compound-based kinase inhibitors?

- Methodological Answer : In vivo studies for LDK378 (ALK inhibitor) utilized rat xenografts to assess tumor regression. Pharmacokinetic profiling (oral bioavailability, half-life) and dose-response curves established therapeutic windows. Comparative RNAi knockdown models helped distinguish on-target vs. off-target effects .

Q. Why do minor structural changes (e.g., piperidin-3-yl vs. piperidin-4-yl) drastically alter serotonin receptor affinity?

- Methodological Answer : Replacing 3-(piperidin-4-yl)-1H-indole with 3-(piperidin-3-yl)-1H-indole in pyrido[1,2-c]pyrimidine derivatives reduced 5-HT1A receptor binding by 10-fold. Molecular dynamics simulations showed altered hydrogen bonding with Ser199 and steric clashes in the binding pocket .

Q. What experimental designs mitigate metabolic instability in this compound drug candidates?

- Methodological Answer : Metabolic stability assays (e.g., liver microsomes) identified oxidation-prone sites. Introducing electron-withdrawing groups (e.g., fluorine at C-2) or blocking metabolically labile positions (e.g., N-methylation) improved half-life in compounds like GDC-0941, a PI3K inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.